3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O3 and its molecular weight is 286.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic and Anticancer Agents
Research on related compounds to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has shown significant developments in the field of cytotoxic and anticancer agents. For instance, studies on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have revealed their potential as novel classes of cytotoxic agents with promising in vivo activity against certain cancers (Dimmock et al., 1998).
Carboxylesterase Inhibition
In the realm of enzyme inhibition, compounds similar to this compound have been instrumental in developing inhibitors for specific carboxylesterases. These have applications in managing the side effects of anticancer prodrugs like CPT-11, highlighting their significance in translational applications (Yoon et al., 2004).
Spectroscopic and Theoretical Studies
The compound's derivatives have been the subject of extensive spectroscopic and theoretical studies. Research on complexes formed with compounds like piperidinium-3-carboxylic acid showcases the potential of these substances in advancing understanding in fields like vibrational spectroscopy (Anioła et al., 2016).
Quantification of Reactive Oxygen Species
Derivatives of this compound have been used in the study of reactive oxygen species. For example, hydroxylamine derivatives have been shown to be effective in quantifying peroxynitrite, superoxide, and peroxyl radicals, indicating their utility in biochemical and biophysical research (Dikalov et al., 1997).
Development of Antiarrhythmic Agents
Some derivatives of the compound have shown promise as potential class III antiarrhythmic drugs, exemplified by studies on piperidyl-4-ethane derivatives, which have undergone clinical trials (Glushkov et al., 2011).
Bioactivity Studies
Studies on Mannich bases having a piperidine moiety, which are structurally related to this compound, have explored their cytotoxicity and carbonic anhydrase inhibitory activities. This research has implications for developing drug candidates with better activity profiles (Unluer et al., 2016).
Properties
IUPAC Name |
3-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-3-5-13(6-4-12)18-9-7-11-2-1-8-14-10-11;/h3-6,11,14H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPFJCKRADDGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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